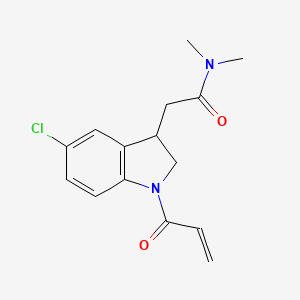

4-isopropoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

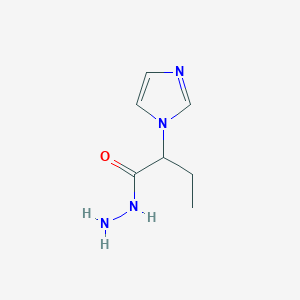

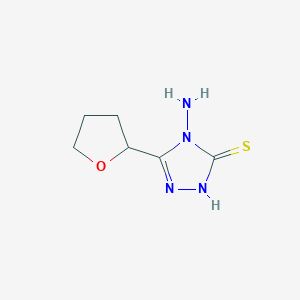

This compound is a derivative of N- [2- [4- (4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide , which is a high-affinity and selective dopamine D (4) receptor ligand . It’s part of a class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety. Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a co-crystallization of N- (4meth-oxy-phen-yl)piperazine with 4-methyl-benzoic acid and with benzene-1,2-di-carboxyl-ate yields the salts 4- (4-methox-phen)-ylpiperazin-1 .Molecular Structure Analysis

The molecular structure of this compound involves an amide bond and an alkyl chain linking the benzamide moiety to the piperazine ring . In a related compound, a combination of four O-H⋯O, four N-H⋯O, one C-H⋯O and one C-H⋯π (arene) hydrogen bonds link the six independent components into complex sheets .Aplicaciones Científicas De Investigación

Tocolytic Activity

One study discusses a compound with a similar structure, 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC), and its in vitro tocolytic activity. This compound showed significant inhibition of oxytocin and acetylcholine-induced contractions of uterine smooth muscle in non-pregnant rats, suggesting a potential application in tocolysis, which is the suppression of premature labor. This may indicate a similar potential application for 4-isopropoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide in this field (Okunrobo & Owolabi, 2009).

Dopamine Receptor Ligands

Another research paper highlights the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, closely related to the compound , as potent and selective dopamine D(3) receptor ligands. This suggests the potential use of this compound in studying dopamine receptor interactions, which are crucial in understanding various neurological and psychiatric disorders (Leopoldo et al., 2002).

Alzheimer's Disease Research

In Alzheimer's disease research, a similar compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was used as a molecular imaging probe. This compound, combined with positron emission tomography (PET), quantified serotonin 1A receptor densities in the brains of Alzheimer's patients. It suggests the potential application of this compound in neuroimaging and neurodegenerative disease research (Kepe et al., 2006).

Antimicrobial Activities

A study on novel 1,2,4-Triazole derivatives, including compounds with structural similarities, showed antimicrobial activities against various microorganisms. This implies a possible role for this compound in developing new antimicrobial agents (Bektaş et al., 2010).

Analgesic and Anti-inflammatory Properties

Another related study focuses on the synthesis and evaluation of phthaloylimidoalkyl derivatives, including compounds similar to the one , for their analgesic and anti-inflammatory properties. This suggests potential applications in pain management and inflammation control (Okunrobo & Usifoh, 2006).

Serotonin Antagonism

Research on 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190), a compound structurally related to this compound, demonstrated its role as a serotonin antagonist. This hints at possible applications in studying serotonin pathways, which are crucial in understanding mood disorders and other psychiatric conditions (Raghupathi et al., 1991).

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential biological activity, given its structural similarity to known dopamine D (4) receptor ligands . Additionally, further studies could explore its potential use in the synthesis of other biologically active compounds.

Mecanismo De Acción

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is a key drug target to increase acetylcholine levels . α1-ARs are a class of G-protein-coupled receptors (GPCRs) that play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets by binding to them, thereby inhibiting their function. For instance, it inhibits AChE, which results in an increase in acetylcholine levels . It also shows affinity for α1-ARs, which can lead to various effects depending on whether it acts as an agonist or antagonist .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, which can affect various cholinergic pathways. This can have downstream effects on cognitive functions, as acetylcholine deficiency is associated with Alzheimer’s disease . The interaction with α1-ARs can affect adrenergic signaling pathways, which are involved in a wide range of physiological processes .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets. By inhibiting AChE, it can potentially improve cognitive functions in conditions like Alzheimer’s disease . Its interaction with α1-ARs can have various effects depending on the specific physiological context .

Propiedades

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-18(2)29-22-8-4-19(5-9-22)23(27)24-12-13-25-14-16-26(17-15-25)20-6-10-21(28-3)11-7-20/h4-11,18H,12-17H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNICCNFIKCFATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2875016.png)

![2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875024.png)

![3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2875026.png)

![6-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2875027.png)

![N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2875028.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2875029.png)